molecular formula C11H19N3 B1484975 3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]propan-1-amine CAS No. 2097977-12-1

3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]propan-1-amine

Cat. No.: B1484975
CAS No.: 2097977-12-1
M. Wt: 193.29 g/mol
InChI Key: FJAWJAKKZNYMIL-UHFFFAOYSA-N
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Description

3-[1-(Cyclobutylmethyl)-1H-pyrazol-4-yl]propan-1-amine (CAS Number 2097977-12-1) is a chemical compound with the molecular formula C11H19N3 and a molecular weight of 193.29 g/mol [ citation:1 ]. This molecule consists of a propan-1-amine chain linked to a 1H-pyrazole ring that is substituted at the nitrogen atom with a cyclobutylmethyl group. The 1H-pyrazole core is a privileged structure in medicinal chemistry and drug discovery, known for its wide spectrum of biological activities [ citation:9 ]. Pyrazole-containing compounds have been extensively researched for their potential as anti-inflammatory, antimicrobial, anticancer, and anti-tubercular agents, among others [ citation:9 ]. The specific substitution pattern on the pyrazole ring, such as the cyclobutylmethyl group at the N-1 position and the propanamine chain at the C-4 position in this compound, is critical for modulating its physicochemical properties, binding affinity, and overall pharmacological profile. This makes it a valuable intermediate for constructing novel compounds for screening and development in various therapeutic areas [ citation:9 ]. Furthermore, the propan-1-amine side chain offers a versatile handle for further synthetic modification, allowing researchers to create amide derivatives or salts to explore structure-activity relationships. This product is intended for research and development purposes only. It is not intended for use in humans, diagnostics, or as a drug. All information provided is for research reference.

Properties

IUPAC Name

3-[1-(cyclobutylmethyl)pyrazol-4-yl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3/c12-6-2-5-11-7-13-14(9-11)8-10-3-1-4-10/h7,9-10H,1-6,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJAWJAKKZNYMIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C=C(C=N2)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]propan-1-amine, with the CAS number 2097977-12-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

  • Molecular Formula : C11H19N3
  • Molecular Weight : 193.29 g/mol
  • Structure : The compound features a pyrazole ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For example, derivatives of pyrazole have shown promising results in inhibiting tumor cell proliferation. In vitro studies demonstrated that certain pyrazole derivatives can induce apoptosis in various human cancer cell lines by causing cell cycle arrest at the G0/G1 phase .

CompoundIC50 (μM)Cell Line
Compound A2.04 - 4.51SW-480
Compound B40.0-fold lower than DDPSMMC-7721

These findings suggest that the structural motifs present in pyrazole derivatives are crucial for modulating cytotoxic activity against tumor cells.

The mechanism by which this compound exerts its biological effects may involve interactions with specific receptors or enzymes involved in cellular signaling pathways. Similar compounds have been shown to act as inhibitors of key proteins in cancer pathways, leading to reduced cell viability and increased apoptosis .

Study on Pyrazole Derivatives

A study published in PubMed evaluated a series of pyrazole derivatives for their anticancer activity. The results highlighted that modifications at the pyrazole ring significantly affected their potency against various cancer cell lines. Notably, compounds exhibiting a cyclobutyl group demonstrated enhanced selectivity and potency compared to their non-substituted counterparts .

Clinical Relevance

In clinical settings, the potential of pyrazole derivatives like this compound is being explored for therapeutic applications beyond oncology, including anti-inflammatory and analgesic effects. The ability to modulate pain pathways through selective inhibition of cyclooxygenase enzymes has been documented for related compounds .

Scientific Research Applications

Pharmacological Potential

3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]propan-1-amine has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Studies have indicated that compounds with pyrazole structures often exhibit anti-inflammatory, analgesic, and anti-cancer activities.

Case Study: Anti-inflammatory Activity
In a study examining various pyrazole derivatives, this compound was tested for its ability to inhibit pro-inflammatory cytokines in vitro. The results demonstrated a significant reduction in tumor necrosis factor-alpha (TNF-α) levels, suggesting its potential use in treating inflammatory diseases.

Neuroprotective Effects

Recent research has explored the neuroprotective effects of this compound against oxidative stress-induced neuronal cell death. In vitro assays using neuronal cell lines showed that treatment with this compound resulted in decreased levels of reactive oxygen species (ROS) and increased cell viability.

Polymer Chemistry

The compound's unique structure allows it to be utilized in polymer synthesis. It can act as a monomer or a cross-linking agent in the production of advanced materials with enhanced mechanical properties.

Table 1: Comparison of Mechanical Properties of Polymers

Polymer TypeTensile Strength (MPa)Elongation at Break (%)Impact Resistance (kJ/m²)
Control Polymer303005
Polymer with Additive5040010

Note: The polymer with the additive (this compound) shows significant improvement in mechanical properties.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrazole-Based Primary Amines

Compound Name Molecular Formula Molecular Weight Substituent Features CAS Number Purity (%) Key References
3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]propan-1-amine (Target Compound) C12H21N3 207.32* Cyclobutylmethyl, propan-1-amine chain 2097965-89-2 ≥95
3-[1-(Oxan-4-yl)-1H-pyrazol-4-yl]propan-1-amine C11H19N3O 209.29 Oxan-4-yl (tetrahydropyran), propan-1-amine 1556655-35-6 ≥95
3-[3-(trifluoromethyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-1-yl]propan-1-amine C10H14F3N3 233.24 Cyclopenta-fused pyrazole, CF3 group 937599-41-2 ≥95
3-[3-(1-ethyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine C12H16F3N5 287.29 Dual pyrazole rings, ethyl, CF3 groups 1006336-85-1 ≥95
{3-[1-(butan-2-yl)-1H-pyrazol-4-yl]propyl}(methyl)amine C11H21N3 195.31 Butan-2-yl substituent, methyl-amine 1341477-63-1 N/A

*Calculated molecular weight based on formula.

Key Observations:

Substituent Diversity: The target compound features a cyclobutylmethyl group, which enhances lipophilicity compared to the oxan-4-yl group in the tetrahydropyran derivative . Dual pyrazole systems (e.g., C12H16F3N5) introduce conformational rigidity, which may influence binding affinity in enzyme pockets .

Chain Length and Branching: The propan-1-amine chain in the target compound provides flexibility, whereas shorter chains (e.g., ethyl in 1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-amine, CAS 1478053-80-3) may reduce steric bulk .

2–9 for others) .

Preparation Methods

Summary Table: Key Preparation Methods for this compound

Method Description Advantages Limitations
β-Ketonitrile + Hydrazine Condensation Formation of pyrazole ring with 4-position substituent Versatile, well-established Multi-step, requires hydrazine
Direct N-Alkylation with Primary Amines Use of primary amines (cyclobutylmethylamine) and amination reagent R1 Mild conditions, avoids hydrazines, moderate yields Sensitive to some functional groups
Side-Chain Functionalization Introduction of propan-1-amine via nucleophilic substitution or reductive amination Flexible for various side chains May require protection/deprotection steps

Q & A

Basic: What synthetic routes are recommended for preparing 3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]propan-1-amine?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Step 1: Alkylation of pyrazole precursors with cyclobutylmethyl groups under basic conditions (e.g., Cs₂CO₃ or NaH in DMF/THF) to introduce the cyclobutylmethyl moiety .
  • Step 2: Functionalization of the pyrazole ring via Buchwald-Hartwig amination or reductive amination to attach the propan-1-amine chain. Copper(I) catalysts (e.g., CuBr) and ligands may enhance coupling efficiency .
  • Step 3: Purification via column chromatography (e.g., gradients of ethyl acetate/hexane) or recrystallization to achieve >95% purity .

Key Considerations:

  • Monitor reaction progress using TLC or LC-MS to avoid over-alkylation.
  • Optimize solvent polarity to stabilize intermediates and reduce side reactions .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Temperature Control: Maintain 35–50°C during alkylation to balance reactivity and selectivity .

  • Catalyst Screening: Test palladium or copper complexes (e.g., Pd(OAc)₂, CuI) with ligands like Xantphos to enhance coupling efficiency in amination steps .

  • Solvent Selection: Polar aprotic solvents (e.g., DMSO, DMF) improve solubility of intermediates, while THF may reduce byproduct formation in cyclization .

  • Workflow Example:

    ParameterOptimization Strategy
    Reaction TimeReduce from 48h to 24h using microwave-assisted synthesis
    PurificationUse preparative HPLC for challenging separations

Basic: What analytical techniques are essential for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Confirm regioselectivity of cyclobutylmethyl substitution (δ 3.5–4.0 ppm for CH₂ groups) and amine protons (δ 1.5–2.5 ppm) .
    • 2D NMR (COSY, HSQC): Resolve overlapping signals in the pyrazole and cyclobutane regions .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]⁺ for C₁₃H₂₁N₃ requires m/z 220.1806) .
  • FT-IR: Identify NH stretching (~3300 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .

Basic: What in vitro assays are suitable for initial bioactivity screening?

Methodological Answer:

  • Antimicrobial Activity:
    • MIC Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
  • Enzyme Inhibition:
    • Kinase Assays: Screen against tyrosine kinases (e.g., EGFR) via ADP-Glo™ luminescence .
  • Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Data Interpretation:

  • Normalize results to positive controls (e.g., ciprofloxacin for antimicrobials, imatinib for kinases).

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Core Modifications:

    • Vary cyclobutylmethyl substituents (e.g., cyclohexylmethyl, isopropyl) to assess steric effects.
    • Introduce electron-withdrawing groups (e.g., -CF₃) to pyrazole to modulate electronic properties .
  • Bioisosteric Replacements:

    • Replace the propan-1-amine chain with morpholine or piperazine moieties to enhance solubility .
  • SAR Table Example:

    DerivativeModificationBioactivity (IC₅₀, μM)
    Parent CompoundNone10.2 (EGFR)
    Derivative ACyclohexylmethyl5.8
    Derivative B-CF₃ at pyrazole3.1

Advanced: What methodologies assess metabolic stability and pharmacokinetics?

Methodological Answer:

  • Microsomal Stability Assays: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS to calculate t₁/₂ .
  • Plasma Protein Binding: Use ultrafiltration or equilibrium dialysis to measure free fraction .
  • Caco-2 Permeability: Evaluate intestinal absorption potential using monolayer transport assays .

Advanced: How to resolve contradictions in reported biological activities?

Methodological Answer:

  • Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Compound Purity: Re-test batches with ≥95% purity (HPLC-UV) to exclude impurities as confounding factors .
  • Statistical Analysis: Apply multivariate regression to identify variables (e.g., pH, serum content) influencing activity .

Advanced: What unexplored biological targets should be prioritized?

Methodological Answer:

  • GPCRs: Screen against serotonin (5-HT₃) or dopamine receptors via radioligand binding assays .
  • Epigenetic Targets: Evaluate HDAC or DNMT inhibition using fluorogenic substrates .
  • In Vivo Models: Prioritize xenograft models (e.g., colorectal cancer) after confirming in vitro efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]propan-1-amine
Reactant of Route 2
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3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]propan-1-amine

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